1,1-Dioxothiolan-d8

Description

The exact mass of the compound 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJUTPCZVOIRIF-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-88-6 | |

| Record name | 51219-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8), a deuterated isotopologue of the polar aprotic solvent sulfolane. Due to the limited availability of direct experimental data for the deuterated compound, this document compiles known properties of non-deuterated 1,1-Dioxothiolan and extrapolates the expected properties of its d8 analogue based on established principles of isotopic effects. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a conceptual framework illustrating the influence of deuteration.

Introduction to this compound

This compound is the perdeuterated form of 1,1-Dioxothiolan, a cyclic sulfone commonly known as sulfolane. Sulfolane is recognized for its high polarity, thermal stability, and miscibility with both water and hydrocarbons, making it a valuable solvent in various industrial and laboratory applications, including liquid-vapor extraction and as a reaction medium.[1][2] The deuterated version, where all eight hydrogen atoms are replaced by deuterium, is of particular interest in research applications such as NMR spectroscopy, where it can serve as a non-interfering solvent, and in studies investigating kinetic isotope effects.

This guide focuses on the fundamental physical characteristics of this compound, providing a valuable resource for researchers utilizing this compound in their work.

Tabulated Physical Properties

The following table summarizes the known physical properties of 1,1-Dioxothiolan (Sulfolane) and the estimated properties for this compound. The estimations for the deuterated compound are based on general trends observed upon deuteration of organic molecules.

| Property | 1,1-Dioxothiolan (Sulfolane) | This compound (Estimated) |

| Molecular Formula | C₄H₈O₂S | C₄D₈O₂S |

| Molecular Weight | 120.17 g/mol [1] | 128.22 g/mol |

| Appearance | Colorless oily liquid or solid[1][3] | Colorless oil or liquid |

| Melting Point | 27.5 °C[2][3] | Slightly different from 27.5 °C |

| Boiling Point | 285 °C[1][2][3] | > 285 °C |

| Density | 1.261 g/cm³ (at 25 °C)[2][3] | > 1.261 g/cm³ |

| Solubility | Miscible with water, acetone, benzene, ethanol, toluene.[3] | Slightly soluble in chloroform and methanol. |

Note on Estimations:

-

Melting Point: The effect of deuteration on melting point is not always predictable and can result in either an increase or decrease, though typically the change is small.

-

Boiling Point: Deuteration generally leads to a slight increase in boiling point due to stronger intermolecular forces.[4][5]

-

Density: The density of the deuterated compound is expected to be higher due to the increased mass of deuterium atoms for a similar molecular volume.[6]

Effects of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physical properties of a molecule. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of the deuterium nucleus.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[7][8][9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[13][14][15][16]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While direct experimental data for the deuterated compound is scarce, a reliable estimation of its properties has been presented based on the well-documented characteristics of its non-deuterated analogue and the established principles of isotopic effects. The inclusion of standardized experimental protocols offers a practical framework for researchers to determine these properties in a laboratory setting. This guide serves as a foundational resource for scientists and professionals in drug development and other research fields who require a thorough understanding of this important deuterated solvent.

References

- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 4. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. matestlabs.com [matestlabs.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

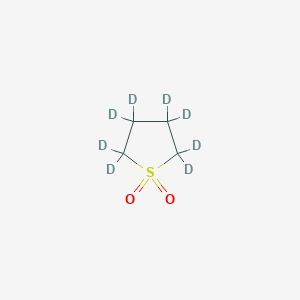

1,1-Dioxothiolan-d8 chemical structure and IUPAC name.

This technical guide provides a comprehensive overview of 1,1-Dioxothiolan-d8, a deuterated organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated solvents and standards. This document details its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis, and key applications, with a focus on its role in analytical techniques.

Chemical Structure and IUPAC Name

This compound is the deuterated analog of sulfolane. In this molecule, all eight hydrogen atoms are replaced with deuterium.

-

IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide[1]

-

Synonyms: Sulfolane-d8, Tetramethylene-d8 sulfone[1]

-

Molecular Formula: C₄D₈O₂S

The chemical structure consists of a five-membered saturated ring containing a sulfone functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms within the ring.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, sulfolane, is also provided for comparison, as it is more extensively characterized. The properties of the deuterated version are expected to be very similar to the non-deuterated form, with a notable difference in molecular weight.

| Property | This compound | Sulfolane (non-deuterated) |

| Molecular Weight | 128.22 g/mol [1][2] | 120.17 g/mol [3][4][5][6][7] |

| Melting Point | 25-27 °C[1] | 27.5 °C[3][4] |

| Boiling Point | 283-285 °C[1] | 285 °C[3][4][5] |

| Density | ~1.34 g/mL (calculated) | 1.261 g/cm³[3][4] |

| Flash Point | 177 °C[1] | 165 °C[4] |

| Appearance | Colorless liquid or solid | Colorless liquid or solid[3][4] |

| Solubility in Water | Miscible | Miscible[4] |

| XLogP3 | -0.8[1] | -0.8 |

Synthesis

The synthesis of this compound typically involves the use of deuterated precursors. A common industrial method for producing the non-deuterated sulfolane can be adapted for this purpose. This process involves a two-step reaction starting from butadiene. For the deuterated analog, butadiene-d6 would be the logical starting material.

An alternative synthesis route involves the oxidation of tetrahydrothiophene. To produce the deuterated version, tetrahydrothiophene-d8 would be oxidized.

Below is a diagram illustrating a probable synthesis pathway for this compound.

Experimental Protocols

This compound is primarily used in analytical chemistry, particularly as an internal standard for isotope dilution methods and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Use as an Internal Standard in GC/MS or LC/MS Analysis

This compound is an excellent internal standard for the quantification of sulfolane in environmental samples due to its chemical similarity and mass difference.

Objective: To accurately quantify sulfolane in water and soil samples using an isotope dilution method with this compound as an internal standard.

Materials:

-

Water or soil sample

-

This compound (as internal standard)

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Mechanical shaker

-

GC/MS or LC/MS system

Procedure (for Water Sample):

-

Measure a known volume (e.g., 100 mL) of the water sample into an extraction vessel.

-

Spike the sample with a known amount of this compound solution.

-

Adjust the pH of the sample to < 2.

-

Add a known volume of dichloromethane (e.g., 50 mL).

-

Shake the mixture vigorously for at least 1 hour.

-

Allow the layers to separate. Collect the organic (dichloromethane) layer.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

Analyze the extract using GC/MS or LC/MS.

-

Quantify the native sulfolane by comparing its peak area to the peak area of this compound.

The following diagram illustrates the experimental workflow.

Use as a Solvent in NMR Spectroscopy

As a deuterated solvent, this compound can be used for acquiring NMR spectra of analytes, particularly when the non-deuterated solvent's signals would interfere with the analyte's signals.

Objective: To prepare a sample for NMR analysis using this compound as the solvent.

Materials:

-

Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

This compound

-

NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Weigh the appropriate amount of the analyte and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of this compound to the NMR tube using a pipette.

-

Cap the NMR tube and gently agitate or vortex until the analyte is completely dissolved.

-

Place the NMR tube in the NMR spectrometer.

-

The deuterium signal from this compound is used by the spectrometer to lock the magnetic field frequency.

-

Acquire the NMR spectrum of the analyte.

Applications

The primary applications of this compound are rooted in its isotopic purity and its properties as a polar aprotic solvent.

The diagram below outlines the logical relationships between the properties and applications of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Sulfolane - Wikipedia [en.wikipedia.org]

- 4. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 5. Sulfolane [drugfuture.com]

- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Synthesis and Purification of Sulfolane-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfolane-d8, a deuterated analogue of the versatile industrial solvent, sulfolane. The information compiled herein is intended to assist researchers and professionals in the fields of chemical synthesis, drug development, and analytical sciences in understanding the preparation and purification of this important isotopically labeled compound.

Introduction

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent widely utilized in the chemical industry for various applications, including extractive distillation and as a reaction medium.[1] Its deuterated form, Sulfolane-d8, serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods, due to its chemical similarity to the unlabeled compound and its distinct mass.[2][3] This guide details the primary synthetic routes to Sulfolane-d8 and the subsequent purification strategies to achieve high isotopic and chemical purity.

Synthesis of Sulfolane-d8

The synthesis of Sulfolane-d8 is analogous to the industrial production of sulfolane, with the introduction of deuterium atoms at specific stages. The most common and industrially viable method involves a two-step process: the formation of a sulfolene intermediate followed by its saturation. Deuterium can be incorporated either in the starting material or during an intermediate step.

Synthesis Route 1: Starting from Butadiene and Sulfur Dioxide with Subsequent H-D Exchange

This is the most probable and cost-effective method for the synthesis of Sulfolane-d8. It involves the synthesis of 3-sulfolene, followed by a base-catalyzed hydrogen-deuterium exchange, and finally, catalytic deuteration.

Step 1: Synthesis of 3-Sulfolene

The initial step is the cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 3-sulfolene. This reaction is typically carried out in an autoclave.[4] To prevent the polymerization of butadiene, a small amount of an inhibitor like hydroquinone is often added.[4]

Step 2: H-D Exchange on 3-Sulfolene

The protons on the carbon atoms adjacent to the sulfone group in 3-sulfolene are acidic enough to undergo base-catalyzed hydrogen-deuterium (H-D) exchange with a deuterium source like deuterium oxide (D₂O).

Step 3: Catalytic Deuteration of 3-Sulfolene-d₆

The deuterated 3-sulfolene-d₆ is then subjected to catalytic deuteration to saturate the double bond, yielding Sulfolane-d8.

Synthesis Route 2: Starting from Butadiene-d6

An alternative, though potentially more expensive route, involves the use of commercially available 1,3-butadiene-d6 as the starting material.

Step 1: Synthesis of 3-Sulfolene-d₆ from Butadiene-d₆

1,3-butadiene-d6 reacts with sulfur dioxide in a manner analogous to its non-deuterated counterpart to produce 3-sulfolene-d₆.

Step 2: Catalytic Deuteration of 3-Sulfolene-d₆

The resulting 3-sulfolene-d₆ is then catalytically deuterated using deuterium gas (D₂) to yield Sulfolane-d8.

Experimental Protocols

Synthesis of 3-Sulfolene

-

Reaction: 1,3-butadiene + SO₂ → 3-Sulfolene

-

Procedure: In a high-pressure autoclave, cooled to -10 °C, liquid sulfur dioxide is introduced. A solution of 1,3-butadiene in a suitable solvent (e.g., a hydrocarbon) containing a polymerization inhibitor (e.g., hydroquinone) is then slowly added. The reactor is sealed and the temperature is gradually raised to around 100-130 °C.[4] The reaction is typically complete within an hour at this temperature. After cooling, the excess sulfur dioxide and unreacted butadiene are vented, and the crude 3-sulfolene is collected.

-

Yield: High yields, often exceeding 90%, are reported for this reaction.[5]

Hydrogen-Deuterium Exchange on 3-Sulfolene

-

Reaction: 3-Sulfolene + D₂O (in the presence of a base) → 3-Sulfolene-d₆

-

Procedure: 3-Sulfolene is dissolved in a suitable solvent and an excess of deuterium oxide (D₂O) is added. A catalytic amount of a strong base (e.g., sodium methoxide or potassium tert-butoxide) is then introduced. The mixture is stirred at an elevated temperature (e.g., 50-70 °C) for a prolonged period to allow for complete H-D exchange at the α-positions to the sulfone group. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. Upon completion, the reaction is quenched with a weak acid, and the deuterated 3-sulfolene is extracted with a suitable organic solvent.

-

Note: The efficiency of the exchange will depend on the reaction time, temperature, and the strength of the base used.

Catalytic Deuteration of 3-Sulfolene-d₆

-

Reaction: 3-Sulfolene-d₆ + D₂ (with catalyst) → Sulfolane-d8

-

Procedure: The deuterated 3-sulfolene-d₆ is dissolved in a suitable solvent (e.g., ethanol-d₆ or dioxane) in a hydrogenation reactor. A hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added. The reactor is then pressurized with deuterium gas (D₂) to a pressure of typically 20-50 bar. The reaction is carried out at a slightly elevated temperature (e.g., 50-70 °C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of deuterium gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude Sulfolane-d8.

-

Yield: Hydrogenation of sulfolene to sulfolane is generally efficient, with yields often reported to be high.

Purification of Sulfolane-d8

Crude Sulfolane-d8 may contain residual starting materials, by-products from side reactions, and acidic impurities from the degradation of the solvent at high temperatures. High purity is essential for its use as an analytical standard.

Fractional Distillation under Reduced Pressure

Distillation is a primary method for purifying sulfolane. Due to its high boiling point (285 °C at atmospheric pressure), distillation is performed under reduced pressure to prevent thermal decomposition.[6][7]

-

Procedure: The crude Sulfolane-d8 is placed in a distillation flask equipped with a fractionating column. The system is evacuated to a low pressure (e.g., 1-10 mmHg). The temperature is gradually increased, and the fraction corresponding to the boiling point of Sulfolane-d8 at that pressure is collected. This method effectively removes both lower and higher boiling point impurities.

Ion-Exchange Chromatography

To remove acidic impurities that may form during synthesis or storage, ion-exchange chromatography is an effective purification technique.[8]

-

Procedure: A column is packed with a suitable anion-exchange resin. The crude Sulfolane-d8, dissolved in a non-polar organic solvent, is passed through the column. The acidic impurities are retained by the resin, while the purified Sulfolane-d8 is eluted. The use of a combination of cation and anion exchange resins can remove a broader range of ionic impurities.[8]

Data Presentation

Table 1: Summary of Synthesis and Purification Data for Sulfolane-d8 (Illustrative)

| Step | Reactants | Key Conditions | Typical Yield | Purity | Analytical Method |

| Synthesis of 3-Sulfolene | 1,3-Butadiene, SO₂ | 100-130 °C, Autoclave | >90% | - | GC-MS |

| H-D Exchange | 3-Sulfolene, D₂O, Base | 50-70 °C | High | >95% deuteration at α-positions | ¹H NMR |

| Catalytic Deuteration | 3-Sulfolene-d₆, D₂, Catalyst | 50-70 °C, 20-50 bar D₂ | High | >98% isotopic purity | GC-MS, NMR |

| Purification | Crude Sulfolane-d8 | Fractional Distillation, Ion-Exchange | >80% recovery | >99% chemical purity | GC-MS, NMR |

Note: The data in this table is illustrative and based on typical yields and purities for analogous non-deuterated reactions. Actual results may vary.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of Sulfolane-d8.

Caption: Analytical workflow for purity assessment of Sulfolane-d8.

Conclusion

The synthesis and purification of Sulfolane-d8 are critical for its application as an internal standard in sensitive analytical methods. The primary synthetic route involves the formation of 3-sulfolene, followed by hydrogen-deuterium exchange and catalytic deuteration. Purification via fractional distillation and ion-exchange chromatography is essential to achieve the high chemical and isotopic purity required for its intended use. This guide provides a foundational understanding of the processes involved, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. mdpi.com [mdpi.com]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. 3-SULFOLENE synthesis - chemicalbook [chemicalbook.com]

- 6. esaa.org [esaa.org]

- 7. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]

- 8. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]

A Technical Guide to the Isotopic Purity and Enrichment of 1,1-Dioxothiolan-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and enrichment determination of 1,1-Dioxothiolan-d8, also known as deuterated sulfolane. Given the increasing use of deuterated compounds in mass spectrometry-based quantitative analyses, metabolic studies, and as internal standards, a thorough understanding of their isotopic purity is critical for reliable and reproducible results.[1] This document outlines the common synthetic pathways and details the key analytical techniques for assessing the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor followed by cyclization and oxidation. A plausible synthetic route starts with deuterated 1,4-butanediol.

A common method for synthesizing the non-deuterated form, sulfolane, involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated.[2][3] For the deuterated analog, a likely pathway would involve the use of deuterated starting materials. One possible approach is the deuteration of 1,4-butanediol, followed by a reaction to form the deuterated tetrahydrothiophene, and subsequent oxidation to this compound.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its application. The primary analytical methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of deuterated compounds.[5][6] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue (d0 to d8) can be quantified.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of all possible isotopologues.

-

Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are measured. The isotopic purity is then calculated based on the relative abundance of the desired d8 isotopologue compared to the sum of all isotopologues.

The following diagram illustrates the general workflow for HRMS analysis of isotopic purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the isotopic labeling pattern and can be used to quantify the degree of deuteration at specific sites within the molecule.[4][7]

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard are dissolved in a deuterated solvent suitable for NMR.

-

Data Acquisition: Both ¹H and ²H NMR spectra are acquired.

-

Data Analysis: The integrals of the signals in the ¹H spectrum corresponding to residual protons are compared to the integral of the internal standard to determine the amount of non-deuterated species. In the ²H spectrum, the integrals of the deuterium signals confirm the positions of deuteration and can be used to calculate the isotopic enrichment.

The logical relationship for selecting an analytical method is presented below:

Data Presentation

The quantitative data for the isotopic purity and enrichment of a hypothetical batch of this compound are summarized in the tables below for easy comparison.

Table 1: Isotopic Distribution of this compound by HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.3 |

| d3 | 0.5 |

| d4 | 0.8 |

| d5 | 1.2 |

| d6 | 2.5 |

| d7 | 5.4 |

| d8 | 89.0 |

Table 2: Isotopic Enrichment Data from NMR

| Analytical Method | Parameter | Value |

| ¹H NMR | Residual Proton Signal Integral | 1.5% |

| ²H NMR | Deuterium Signal Integral | 98.5% |

| Calculated | Isotopic Enrichment | 98.5% |

This guide provides a foundational understanding of the synthesis and detailed analysis of the isotopic purity and enrichment of this compound. The methodologies and data presentation formats outlined here are intended to support researchers in the accurate and effective use of this deuterated compound in their studies.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

Commercial Suppliers and Technical Applications of High-Purity 1,1-Dioxothiolan-d8: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity 1,1-Dioxothiolan-d8 (sulfolane-d8). It further details key experimental applications, including its use as an internal standard in environmental analysis and as a solvent in lithium-ion battery research, complete with methodological insights and workflow diagrams.

High-Purity this compound: Commercial Availability

A critical component for various analytical and research applications, high-purity this compound is available from several reputable chemical suppliers. The table below summarizes the specifications of the products offered by prominent vendors to facilitate comparison and procurement.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | CAS Number | Molecular Formula | Additional Notes |

| Sigma-Aldrich | Sulfolane-d8 | 98% | 97% (CP) | 51219-88-6 | C₄D₈O₂S | Available in bulk packaging upon request. |

| CymitQuimica | Sulfolane-d8 | Not specified | Not specified | 51219-88-6 | C₄D₈O₂S | Offered in 10mg, 25mg, and 100mg quantities. |

| Cambridge Isotope Laboratories, Inc. | Tetramethylene sulfone-D₈ | 98% | 95% (CP) | 51219-88-6 | C₄D₈SO₂ | Primarily for use in environmental analysis. |

Experimental Protocols and Applications

High-purity this compound serves as a crucial tool in a range of scientific disciplines. Its deuterated nature makes it particularly valuable as an internal standard for mass spectrometry-based quantification and as a stable solvent in electrochemical studies.

Internal Standard for Environmental Analysis of Sulfolane

This compound is the designated internal standard for the accurate quantification of sulfolane in environmental matrices such as water and soil.[1][2][3] The isotope dilution method, which involves spiking samples with a known amount of the deuterated standard prior to extraction and analysis, is the preferred technique.[1][2]

Methodology for Water Sample Analysis via GC/MS:

-

Sample Preparation: To a 100 mL water sample in a 250 mL extraction bottle, add a precise amount of this compound solution.[2] The pH of the sample should be adjusted to <2.[2]

-

Liquid-Liquid Extraction: Add 100 mL of dichloromethane to the sample and shake vigorously for at least one hour.[2] Allow the phases to separate and collect the organic layer. Repeat the extraction with a fresh aliquot of dichloromethane.

-

Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.[3] Concentrate the extract to a final volume of 1.00 mL using a suitable solvent evaporation system.[2]

-

GC/MS Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC/MS).[1][2] The quantification of native sulfolane is based on the ratio of its response to that of the this compound internal standard.[1]

References

In-Depth Technical Guide to 1,1-Dioxothiolan-d8 for Researchers and Drug Development Professionals

Anhydrous, Germany, October 12, 2025 — This technical guide provides a comprehensive overview of 1,1-Dioxothiolan-d8 (Sulfolane-d8), a deuterated analogue of the industrial solvent Sulfolane. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Core Chemical Identifiers and Properties

This compound is primarily utilized as an internal standard or surrogate in analytical methodologies for the quantification of its non-deuterated counterpart, Sulfolane.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 51219-88-6 |

| Molecular Formula | C₄D₈O₂S |

| Synonyms | Sulfolane-d8, Tetrahydrothiophene-d8 1,1-dioxide, 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide |

Applications in Research and Development

The primary application of this compound is in analytical chemistry, particularly in environmental and toxicological studies of Sulfolane. Due to its isotopic labeling, it serves as an ideal internal standard for mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

While direct applications of this compound in drug development are not widely documented, its non-deuterated form, Sulfolane, is used as a solvent in the synthesis of pharmaceutical intermediates.[3][4][5][6][7] This suggests a potential role for the deuterated analogue in pharmacokinetic and metabolic studies of drugs synthesized using Sulfolane, leveraging the kinetic isotope effect.

Toxicological Profile of Sulfolane

Understanding the toxicology of Sulfolane is crucial when working with its deuterated form. Animal studies have shown that at high doses, Sulfolane can impact the central nervous system, leading to effects such as hyperactivity and convulsions.[2][8][9] Longer-term exposure in animal models has been associated with effects on the immune system, liver, kidneys, and spleen.[8] The metabolism of Sulfolane in rats and mice primarily yields 3-hydroxysulfolane, which is excreted in the urine.[10][11]

Experimental Protocols

Sample Preparation for Sulfolane Analysis in Environmental Samples

This protocol is adapted from methodologies for the analysis of Sulfolane in water and soil, where this compound is used as a surrogate or internal standard.[1]

Water Sample Extraction:

-

To a 100 mL water sample, add a known amount of this compound.

-

Acidify the sample to a pH of less than 2.

-

Perform a liquid-liquid extraction with 100 mL of dichloromethane by shaking for at least one hour.

-

Separate the organic layer.

-

Repeat the extraction with an additional 100 mL of dichloromethane.

-

Combine the organic extracts and concentrate to a final volume of 1.0 mL.

-

The extract is now ready for GC-MS or LC-MS analysis.

Soil Sample Extraction:

-

To 10-12 g of a moist soil sample, add 1 mL of deionized water and vortex.

-

Add a known amount of this compound.

-

The subsequent extraction steps follow a similar procedure to the water sample extraction.

Quantification by Isotope Dilution Mass Spectrometry

In this method, a known quantity of this compound is added to the sample prior to processing. The ratio of the signal from the analyte (Sulfolane) to the signal from the isotopically labeled standard (this compound) is used for quantification. This approach corrects for variations in extraction efficiency and instrument response. For GC-MS analysis, the selected ion monitoring (SIM) mode is often employed, monitoring specific ions for both compounds. A common quantifier ion for Sulfolane is m/z 120, while for this compound, it is m/z 128.[2]

Workflow for Isotope Dilution Analysis

The following diagram illustrates the general workflow for using this compound in an isotope dilution mass spectrometry experiment.

Caption: Isotope Dilution Analysis Workflow.

References

- 1. oem.bmj.com [oem.bmj.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cpchem.com [cpchem.com]

- 4. SULFOLANE (ANHYDROUS - AQUEOUS) - Ataman Kimya [atamanchemicals.com]

- 5. Application – Sulfolane Company [sulfolane-company.com]

- 6. SULFOLane | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 7. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 8. dec.alaska.gov [dec.alaska.gov]

- 9. Sulfolane - Wikipedia [en.wikipedia.org]

- 10. Disposition and metabolism of sulfolane in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Health and Safety Data for Deuterated Sulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for deuterated sulfolane (also known as tetramethylene sulfone-d8). The information is compiled from safety data sheets, toxicological studies, and peer-reviewed literature to support risk assessment and safe handling practices in a laboratory setting.

Chemical Identification and Physical Properties

Deuterated sulfolane is a stable, isotopically labeled version of sulfolane where hydrogen atoms have been replaced with deuterium. This substitution does not significantly alter its chemical properties but makes it useful as an internal standard in analytical chemistry.

| Property | Value | Reference |

| Chemical Name | Tetramethylene-d8 sulfone | [1] |

| Synonyms | Sulfolane-d8, Tetrahydrothiophene-1,1-dioxide-d8 | [2] |

| Molecular Formula | C₄D₈SO₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Liquid | [2] |

| Flash Point | 177 °C (350.6 °F) - closed cup | [2] |

Hazard Identification and Classification

Deuterated sulfolane is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

|

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child. | Danger |

|

Data compiled from multiple safety data sheets.[1][2]

Toxicological Data

Toxicological data for deuterated sulfolane is often extrapolated from studies on non-deuterated sulfolane. The National Toxicology Program (NTP) has conducted extensive research on sulfolane.[3][4]

Acute Toxicity

| Species | Route | LD50 | Reference |

| Rat | Oral | 1.7 - 2.7 g/kg | [5] |

| Mouse | Oral | 1.9 - 2.5 g/kg | [5] |

| Rat | Dermal | > 3.8 g/kg | [5] |

| Rabbit | Dermal | 4009 mg/kg | [6] |

Subchronic and Chronic Toxicity

-

28-Day Oral Gavage Studies (NTP): Studies in rats, mice, and guinea pigs showed that rats were the most sensitive species.[7] Effects observed at higher doses included decreased body weight in rats, increased mortality in guinea pigs and mice, and histopathological lesions in the kidney (male rats), stomach (male mice), and esophagus (guinea pigs).[7]

-

90-Day and 2-Year Studies (NTP): Longer-term studies have been conducted to assess the systemic toxicity and carcinogenic potential of sulfolane.[3][8] Awaiting the final report for the 2-year carcinogenesis study.[8]

Reproductive and Developmental Toxicity

A reproductive/developmental toxicity screening study (following OECD Guideline 421) in rats exposed to sulfolane via oral gavage reported increased litter loss, reduced live litter size, and lower pup weights at doses of 200 mg/kg/day and higher.[9] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive performance was 700 mg/kg/day in male rats and 200 mg/kg/day in female rats.[6] For pup production, the NOAEL was 60 mg/kg/day.[6]

Genotoxicity

Existing genotoxicity data for sulfolane indicate that it is not expected to be genotoxic.[6]

Experimental Protocols

28-Day Oral Gavage Toxicity Study (Shipkowski et al., 2021)[7]

-

Test Species: Male and female Hsd:Sprague Dawley® SD® rats, B6C3F1/N mice, and Hartley guinea pigs.

-

Administration: Sulfolane was administered daily via oral gavage for 28 days.

-

Dose Levels: A wide dose range of 0, 1, 10, 30, 100, 300, and 800 mg/kg was used.

-

Vehicle: Deionized water.

-

Endpoints Evaluated: Survival, body weight, clinical observations, histopathology of various organs, clinical pathology (hematology and clinical chemistry), and organ weights. Plasma concentrations of sulfolane were measured 2 and 24 hours after the last dose.

Toxicokinetics Study (Waidyanatha et al., 2019)[1]

-

Test Species: Male and female Harlan Hsd:Sprague Dawley® SD® rats and B6C3F1/N mice.

-

Administration: A single oral administration.

-

Dose Levels: 10, 30, or 100 mg/kg.

-

Endpoints Evaluated: The study investigated the toxicokinetics and bioavailability of sulfolane. Plasma concentrations of sulfolane were measured at various time points to determine parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life, and the area under the concentration-time curve (AUC).

-

Findings: Sulfolane was rapidly absorbed in both species, with mice showing a more rapid absorption and shorter half-life than rats. Bioavailability was high in both species.[1]

Visualizations

Experimental Workflow for 28-Day Toxicity Study

References

- 1. Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents: A dose, species, and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfolane-d8 98 atom % D, 97% (CP) [sigmaaldrich.com]

- 3. dec.alaska.gov [dec.alaska.gov]

- 4. Sulfolane [ntp.niehs.nih.gov]

- 5. Acute Toxicity and Skin Irritant Properties of Sulfolane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Draft NTP Technical Report on the Toxicology and Carcinogenesis Studies of Sulfolane (CASRN 126-33-0) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice | DPCPSI [dpcpsi.nih.gov]

- 9. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Solubility in Drug Discovery: A Technical Guide to 1,1-Dioxothiolan-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of organic compounds in 1,1-Dioxothiolan-d8 (deuterated sulfolane), a polar aprotic solvent with increasing relevance in pharmaceutical research and development. Understanding the solubility characteristics of this solvent is crucial for its application in various stages of drug discovery, including reaction chemistry and NMR-based structural elucidation.

Core Principles of Solubility in this compound

This compound, the deuterated analogue of sulfolane, is a highly polar aprotic solvent.[1] Its solubility characteristics are governed by the principle of "like dissolves like." The high polarity of the sulfone group facilitates the dissolution of polar organic compounds and those capable of forming dipole-dipole interactions.[1] The four-carbon ring structure also provides some non-polar character, allowing for miscibility with certain hydrocarbons.[1]

It is important to note that while specific quantitative solubility data for a wide range of organic compounds in this compound is not extensively published, the solubility properties are expected to be very similar to that of non-deuterated sulfolane. The substitution of hydrogen with deuterium typically has a negligible effect on the bulk solvent properties that dictate solubility.

Solubility of Organic Compound Classes in Sulfolane

The following tables summarize the solubility of various classes of organic compounds in sulfolane, which can be used as a strong predictor for their solubility in this compound.

Table 1: Miscible Organic Compounds in Sulfolane [2][3]

| Compound Class | Examples |

| Acids (Anhydrides) | Acetic anhydride |

| Aldehydes & Ketones | Acetone |

| Alcohols | n-Butyl alcohol |

| Amines | Aniline, Diethanolamine, Ethylene diamine, Pyridine |

| Amides | Formamide, Urea |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes (mixed) |

| Chlorinated Solvents | Carbon tetrachloride, Trichloroethylene |

| Esters | Ethyl acetate |

| Ethers | Dioxane |

| Glycols | Triethylene glycol |

| Nitriles | Acrylonitrile |

| Oils | Linseed oil |

| Thiols (Mercaptans) | Ethyl mercaptan |

Table 2: Partially Miscible or Insoluble Organic Compounds in Sulfolane [2][3]

| Compound Class | Examples | Solubility |

| Alkanes | n-Heptane | 1.3% miscible @ 30°C, 40% miscible @ 100°C |

| Cycloalkanes | Cyclohexane, Methyl cyclohexane | Insoluble (Methyl cyclohexane: 1.1% miscible @ 30°C) |

| Halogenated Alkenes | Perchloroethylene | 37.5% soluble |

| Sulfides | Carbon disulfide | Insoluble |

| Thiols (Mercaptans) | Dodecyl mercaptan | Insoluble |

| Polymers | Polymethylmethacrylate, Polystyrene, Polyvinylidene chloride | Insoluble to sparingly soluble at high temperatures |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. The following are detailed methodologies for key experiments to quantify the solubility of organic compounds in this compound.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials:

-

This compound

-

Compound of interest (solute)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically compatible with this compound)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of the solid compound of interest to a vial. The presence of undissolved solid at the end of the experiment is crucial.[6]

-

Add a known volume of this compound to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath. The temperature should be controlled, for example, at 25°C or 37°C.[6]

-

Shake the vial for a sufficient period to allow the system to reach equilibrium. This is typically 24 to 72 hours.[6] It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove any remaining solid particles.[6]

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC.

-

Calculate the solubility of the compound in this compound, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Protocol 2: Solubility Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy offers a rapid and material-sparing method for solubility determination, particularly useful in early drug discovery.[7][8][9]

Materials:

-

This compound

-

Compound of interest (solute)

-

A non-volatile, soluble internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, if compatible)

-

NMR tubes

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the internal standard in this compound of a precisely known concentration.

-

Add an excess amount of the compound of interest to an NMR tube.

-

Add a known volume of the internal standard stock solution to the NMR tube.

-

Vortex the NMR tube vigorously for several minutes to facilitate dissolution.

-

Allow the tube to stand at a constant temperature until the undissolved solid has settled.

-

Acquire a quantitative ¹H NMR spectrum of the supernatant. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant signals (typically 5 times the longest T1).

-

Integrate a well-resolved signal from the compound of interest and a signal from the internal standard.

-

Calculate the concentration of the dissolved compound using the following equation:

Concentration of Analyte = (Integral of Analyte / Number of Protons in Analyte Signal) * (Number of Protons in Standard Signal / Integral of Standard) * Concentration of Standard

-

The resulting concentration represents the solubility of the compound in this compound at the temperature of the experiment.

Visualization of Relevant Workflows

The use of deuterated compounds is a strategic approach in drug development to improve the pharmacokinetic properties of a drug candidate. The following diagram illustrates the logical workflow for the development of a deuterated drug.

This workflow outlines the key stages from identifying a lead compound to the selection of a deuterated drug candidate with an improved metabolic profile. The process begins with identifying metabolic liabilities in a lead compound, followed by the strategic placement of deuterium atoms to block these metabolic pathways. The resulting deuterated analogs are then rigorously tested to confirm their improved pharmacokinetic properties and overall safety and efficacy.[10]

References

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. Solvent Properties [sulfolane.cn]

- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

Thermal Stability and Decomposition of 1,1-Dioxothiolan-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal stability and decomposition of 1,1-Dioxothiolan, commonly known as sulfolane. Due to a lack of specific experimental data in the public domain for its deuterated isotopologue, 1,1-Dioxothiolan-d8, this guide primarily focuses on the properties of the undeuterated compound. Theoretical considerations regarding the potential impact of deuterium substitution on thermal stability are also discussed. The experimental protocols provided are general methods that can be applied to study the thermal properties of this compound.

Introduction to this compound

1,1-Dioxothiolan, or sulfolane, is a versatile industrial solvent known for its high polarity, thermal stability, and miscibility with a wide range of substances. Its deuterated form, this compound (sulfolane-d8), in which all eight hydrogen atoms are replaced by deuterium, is frequently used as an internal standard in analytical methods for the detection and quantification of sulfolane in various matrices. Understanding the thermal stability of this compound is crucial for its application in high-temperature environments and for interpreting data from thermal analysis techniques.

Thermal Stability of 1,1-Dioxothiolan (Sulfolane)

Sulfolane is recognized for its exceptional chemical and thermal stability.[1] Decomposition of sulfolane is generally observed at temperatures exceeding 220°C.[1] The primary decomposition product identified is sulfur dioxide (SO₂), with the potential formation of polymeric materials as well.[2][3]

Quantitative Decomposition Data

The rate of thermal decomposition of sulfolane is temperature-dependent. The following table summarizes the reported decomposition rates in an inert atmosphere:

| Temperature (°C) | Decomposition Rate (% per hour) |

| 200 | 0.002[4] |

| 220 | 0.010[4] |

| 230 | 0.020[4] |

Table 1: Thermal Decomposition Rates of Sulfolane in an Inert Atmosphere.[4]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability and decomposition of sulfolane:

-

Temperature: As indicated in Table 1, the rate of decomposition increases with temperature.[4]

-

Presence of Oxygen: Oxygen can accelerate the decomposition of sulfolane, leading to the formation of acidic by-products and increased corrosion potential.[3][5]

-

Presence of Water: The presence of water can also enhance the decomposition of sulfolane, particularly at elevated temperatures.[5]

Theoretical Considerations for this compound

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a primary KIE, where reactions involving the cleavage of a C-H bond are faster than those involving the cleavage of a C-D bond.

In the context of thermal decomposition, if the rate-determining step involves the cleavage of a C-H bond, it is plausible that this compound would exhibit enhanced thermal stability compared to its non-deuterated counterpart. This would manifest as a higher onset temperature of decomposition or a slower decomposition rate at a given temperature. However, without experimental data, this remains a theoretical consideration.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified standards.

-

Place a known mass (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place a known mass (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from a low temperature (e.g., -50°C) to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting and boiling, while an exothermic peak often accompanies decomposition.

Isothermal Decomposition Study with Product Analysis

Objective: To determine the rate of decomposition at a constant temperature and to identify the decomposition products.

Methodology:

-

Place a known amount of this compound into a sealed reaction vessel.

-

Heat the vessel to a constant temperature (e.g., 220°C) in an oven or a controlled temperature block.

-

At specific time intervals, withdraw aliquots of the sample or the headspace gas.

-

Analyze the liquid aliquots for changes in the concentration of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analyze the headspace gas for volatile decomposition products, such as SO₂, using GC-MS or a specific gas analyzer.

-

The rate of decomposition can be determined by plotting the concentration of this compound versus time.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the thermal stability of this compound.

Caption: A flowchart of the experimental workflow for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Caption: A simplified diagram of the potential thermal decomposition pathway for 1,1-Dioxothiolan.

Caption: A diagram illustrating the logical relationships of factors that affect the thermal stability of 1,1-Dioxothiolan.

References

- 1. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 2. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,1-Dioxothiolan-d8 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiolan-d8, also known as sulfolane-d8, is a deuterated organosulfur compound that serves as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties, including a high boiling point, high dielectric constant, and excellent chemical and thermal stability, make it an invaluable tool for a range of NMR applications, particularly those requiring elevated temperatures or involving analytes with limited solubility in common NMR solvents.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in research and development settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of an NMR solvent is crucial for experimental design and data interpretation. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₄D₈O₂S | [3][4] |

| Molecular Weight | 128.22 g/mol | [3][4] |

| Melting Point | 25-27 °C | |

| Boiling Point | 283-285 °C | |

| Density | ~1.26 g/mL at 25 °C | [5] |

| Dielectric Constant (of non-deuterated sulfolane) | 43.3 | [6] |

| ¹H Residual Chemical Shift (estimated) | ~3.0 ppm and ~2.2 ppm | [7] |

| ¹³C Residual Chemical Shift (estimated) | ~52 ppm and ~28 ppm | [8] |

Key Applications in NMR Spectroscopy

The distinct properties of this compound lend themselves to several specialized NMR applications:

-

High-Temperature NMR Spectroscopy: With a boiling point exceeding 280 °C, sulfolane-d8 is an ideal solvent for monitoring reactions at high temperatures, studying dynamic processes, and increasing the solubility of poorly soluble compounds.[6]

-

Reaction Monitoring: Its inert nature and high boiling point allow for in-situ monitoring of a wide range of chemical reactions over extended periods and at elevated temperatures, providing valuable kinetic and mechanistic insights.[9]

-

Analysis of Poorly Soluble Analytes: The high polarity and dielectric constant of sulfolane-d8 can facilitate the dissolution of compounds that are insoluble in more common NMR solvents, which is particularly relevant in pharmaceutical and materials science research.[2][10]

-

Electrolyte Systems: Sulfolane and its deuterated analog are used in studies of lithium-ion batteries and other electrochemical systems due to their ability to dissolve electrolytes and their electrochemical stability.[4]

Experimental Protocols

Standard Sample Preparation

This protocol outlines the basic steps for preparing an NMR sample using this compound when the analyte is soluble at room temperature.[3][11][12]

Materials:

-

Analyte of interest

-

This compound

-

5 mm NMR tube (or appropriate size for the spectrometer)

-

Vortex mixer

-

Pipette with a filter tip (e.g., cotton or glass wool plug)

Procedure:

-

Weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3] For liquid analytes, use a similar molar equivalent.

-

Add approximately 0.6 mL of this compound to the vial.

-

Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if necessary, taking care not to exceed the boiling point of any volatile components.

-

Using a pipette with a filter tip, transfer the solution into the NMR tube to a height of about 4-5 cm.[11] This filtration step is crucial to remove any particulate matter that could degrade spectral quality.

-

Cap the NMR tube securely and label it clearly.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol for High-Temperature NMR Spectroscopy

This protocol is designed for experiments that require heating the sample to improve solubility, study dynamic processes, or monitor high-temperature reactions.[13]

Materials:

-

Sample prepared as in the standard protocol

-

NMR spectrometer equipped with a variable temperature (VT) unit

-

Ceramic spinner turbine (for temperatures above 50 °C)

Procedure:

-

Insert the prepared NMR sample into the appropriate spinner turbine. For experiments above 50 °C, a ceramic spinner is recommended to prevent deformation.[13]

-

Insert the sample into the NMR spectrometer.

-

In the spectrometer software, gradually increase the temperature of the VT unit in increments of 10-20 °C, allowing the temperature to equilibrate at each step. This prevents thermal shock to the probe.[13]

-

Monitor the sample temperature until the desired setpoint is reached and stable.

-

Shim the magnetic field at the target temperature to optimize homogeneity.

-

Acquire the NMR spectrum.

-

After the experiment, gradually decrease the temperature in a stepwise manner back to room temperature.

-

Eject the sample once it has cooled to a safe temperature.

Protocol for In-Situ Reaction Monitoring

This protocol outlines the setup for monitoring a chemical reaction directly within the NMR tube.

Materials:

-

Reactants for the chemical reaction

-

This compound

-

NMR tube and spectrometer with VT capabilities (if heating is required)

Procedure:

-

Prepare a stock solution of the starting materials in this compound.

-

Transfer the reaction mixture to an NMR tube.

-

If the reaction is to be performed at an elevated temperature, follow the initial steps of the high-temperature NMR protocol to bring the sample to the desired reaction temperature.

-

Set up a series of 1D NMR acquisitions (e.g., ¹H or ¹³C) at predetermined time intervals.[9]

-

Initiate the reaction if it is not spontaneous (e.g., by photo-irradiation or addition of a catalyst).

-

Start the automated acquisition sequence to collect spectra as the reaction progresses.

-

Process the array of spectra to analyze the disappearance of starting materials and the appearance of products over time.

Data Presentation and Interpretation

Quantitative data obtained from experiments using this compound should be organized for clarity and comparative analysis. Below is a template for tabulating results from a hypothetical reaction monitoring experiment.

| Time (minutes) | Integral of Reactant A | Integral of Product B | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.85 | 0.15 | 15% |

| 30 | 0.50 | 0.50 | 50% |

| 60 | 0.20 | 0.80 | 80% |

| 120 | 0.05 | 0.95 | 95% |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10] Given its melting point is near room temperature, it may be solid upon receipt and require gentle warming for liquefaction before use.

Conclusion

This compound is a versatile and robust solvent for specialized NMR applications, particularly those requiring high temperatures and for analytes with challenging solubility. By following the detailed protocols and considering the unique properties of this solvent, researchers in drug development and other scientific fields can effectively utilize it to obtain high-quality NMR data for a deeper understanding of molecular structure and reactivity.

References

- 1. selectscience.net [selectscience.net]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. researchgate.net [researchgate.net]

- 7. Sulfolane(126-33-0) 1H NMR [m.chemicalbook.com]

- 8. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. moravek.com [moravek.com]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. nmrlab.ku.edu [nmrlab.ku.edu]

Application Notes and Protocols: Sulfolane-d8 in Lithium-Ion Battery Research

Audience: Researchers, scientists, and professionals in battery materials and drug development.

Introduction

Sulfolane (C₄H₈O₂S), a highly polar aprotic solvent, is recognized for its exceptional thermal and oxidative stability, making it a promising component for electrolytes in high-voltage lithium-ion batteries.[1][2] Its deuterated analogue, Sulfolane-d8 (C₄D₈O₂S), serves as a critical tool in specialized analytical techniques aimed at elucidating the complex electrochemical processes within these batteries. The isotopic substitution of hydrogen with deuterium provides a unique "contrast" for neutron-based and spectroscopic methods, enabling researchers to probe reaction mechanisms and material structures with greater clarity. This document outlines the primary applications of Sulfolane-d8 in lithium-ion battery research, supported by experimental protocols and data.

The primary application of Sulfolane-d8 is not to directly enhance battery performance but to serve as a specialized solvent in analytical studies to understand and improve battery chemistry. Its use is particularly prominent in in-situ neutron scattering and diffraction techniques.

Key Applications of Sulfolane-d8

-

In-Situ Neutron Diffraction and Scattering Studies: The principal advantage of using Sulfolane-d8 lies in its interaction with neutrons. Hydrogen (¹H) has a large incoherent neutron scattering cross-section, which creates significant background noise in neutron-based experiments, obscuring the signals from the materials of interest (i.e., the electrodes). Deuterium (²H or D), on the other hand, has a much smaller incoherent scattering cross-section. By replacing standard hydrogen-containing electrolytes with those formulated with Sulfolane-d8, the signal-to-noise ratio in neutron diffraction and scattering experiments is dramatically improved.[3][4][5] This allows for the precise tracking of structural changes in the anode and cathode materials during electrochemical cycling.

-

Elucidation of the Solid Electrolyte Interphase (SEI) Formation: Understanding the composition and evolution of the SEI is crucial for improving battery lifespan and safety. While not extensively documented specifically for Sulfolane-d8, the use of deuterated solvents in combination with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help differentiate between solvent degradation products and the pristine electrolyte components, offering insights into the chemical reactions that form the SEI.

Data Presentation

Table 1: Physicochemical Properties of Sulfolane-Based Electrolytes (Non-Deuterated)

| Property | Value | Conditions | Reference |

| Ionic Conductivity | 7.45 mS/cm | 20 vol.% Sulfolane in EC:DMC (1:1) with 1.0 M LiTFSI at 25°C | [5] |

| Oxidation Stability | > 5.0 V vs. Li/Li⁺ | Pure Sulfolane | [5] |

| Flash Point | 165 °C | Pure Sulfolane | [5] |

| Viscosity | High (increases with concentration) | Sulfolane mixed with carbonate solvents | [5] |

Table 2: Qualitative Comparison of Sulfolane vs. Sulfolane-d8 for In-Situ Battery Analysis

| Feature | Sulfolane (C₄H₈O₂S) | Sulfolane-d8 (C₄D₈O₂S) | Rationale |

| Neutron Scattering | High background signal | Low background signal | Lower incoherent scattering cross-section of deuterium.[3] |

| NMR Spectroscopy | Overlapping solvent signals | Simplified spectra in certain experiments | Absence of proton signals allows for clearer observation of other species. |

| Electrochemical Properties | Well-characterized | Expected to be very similar to non-deuterated form | Isotopic substitution has a negligible effect on electrochemical behavior. |

| Cost | Lower | Significantly higher | Deuterium enrichment is an expensive process. |

Experimental Protocols

Protocol 1: Preparation of a Sulfolane-d8 Based Electrolyte for Neutron Diffraction Studies

This protocol describes the preparation of a deuterated electrolyte suitable for in-situ neutron diffraction experiments.

Materials:

-

Sulfolane-d8 (C₄D₈O₂S), battery grade, <50 ppm H₂O

-

Ethylene carbonate-d4 (EC-d4), battery grade, <50 ppm H₂O

-

Dimethyl carbonate-d6 (DMC-d6), battery grade, <50 ppm H₂O

-

Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

-

All materials must be handled in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

Procedure:

-

Solvent Mixture Preparation:

-

In the glovebox, prepare a solvent blend by mixing Sulfolane-d8, EC-d4, and DMC-d6 in a desired volume ratio (e.g., 20:40:40 v/v/v). The addition of deuterated carbonates helps to lower the viscosity and melting point of the sulfolane-based electrolyte.

-

Stir the mixture for at least 4 hours to ensure homogeneity.

-

-

Lithium Salt Dissolution:

-

Slowly add the desired lithium salt (e.g., LiPF₆ or LiTFSI) to the solvent mixture to achieve the target concentration (typically 1.0 M).

-

Stir the solution overnight at room temperature to ensure complete dissolution of the salt.

-

-

Electrolyte Storage:

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize any potential degradation.

-

Protocol 2: In-Situ Neutron Powder Diffraction (NPD) of a Lithium-Ion Battery with a Sulfolane-d8 Electrolyte

This protocol outlines the general steps for conducting an in-situ NPD experiment to study the structural evolution of an electrode material.

Experimental Setup:

-

A custom-designed electrochemical cell for neutron diffraction, often with vanadium or Ti-Zr alloy windows which are nearly transparent to neutrons.[4][5]

-

Neutron powder diffractometer.

-

Galvanostat/potentiostat for battery cycling.

-

Anode (e.g., lithium metal or graphite).

-

Cathode (material of interest, e.g., LiCoO₂, NMC).

-

Separator (e.g., glass fiber).

-

The prepared Sulfolane-d8 based electrolyte.

Procedure:

-

Cell Assembly:

-

Inside an argon-filled glovebox, assemble the specialized neutron diffraction cell. The stacking order is typically anode, separator, and cathode.

-

Add a sufficient amount of the Sulfolane-d8 electrolyte to ensure complete wetting of the electrodes and separator.

-

Seal the cell to prevent electrolyte leakage and atmospheric contamination.

-

-

Experimental Setup on the Diffractometer:

-

Mount the assembled cell on the sample stage of the neutron powder diffractometer.